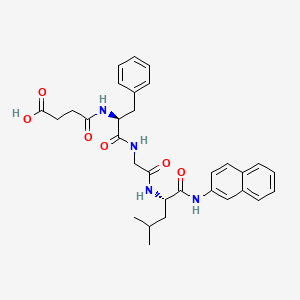
琥珀酰-苯丙氨酸-甘氨酸-亮氨酸-对硝基苯胺
描述
科学研究应用
纳米医学与药物递送
“琥珀酰-苯丙氨酸-甘氨酸-亮氨酸-对硝基苯胺”化合物中的一部分,苯丙氨酸-苯丙氨酸基序,因其在纳米医学中至关重要的自组装特性而被广泛研究。该化合物可以形成纳米结构和水凝胶,非常适合靶向药物递送系统。 自组装的纳米结构可以封装药物,使其免受降解,并将其直接递送至靶向部位,从而提高疗效并减少副作用 .
组织工程的生物材料
由于其形成稳定水凝胶的能力,“琥珀酰-苯丙氨酸-甘氨酸-亮氨酸-对硝基苯胺”可用作组织工程中的支架材料。这些水凝胶提供模拟细胞外基质的三维结构,支持细胞粘附、增殖和分化。 该应用在再生医学中尤其具有前景,在再生医学中需要替换或再生受损的组织 .
超分子水凝胶的开发
该化合物的固有模块性和其氨基酸的性质使其成为创建低分子量、基于肽的超分子水凝胶的理想候选者。 这些水凝胶由于其独特的特性,例如对环境刺激的响应性和生物相容性,在生物技术和材料科学等各个领域具有潜在应用 .
蛋白水解酶研究
“琥珀酰-苯丙氨酸-甘氨酸-亮氨酸-对硝基苯胺”可用于分子生物学中蛋白水解酶的研究。它可以作为蛋白酶的底物,有助于理解酶的特异性和机制。 这对于开发新的治疗酶和设计蛋白酶抑制剂具有意义 .
作用机制
Target of Action
Suc-Phe-Gly-Leu-bNA is a synthetic peptide that is commonly used as a substrate for protease enzyme activity assays . The primary targets of this compound are specific proteases, such as trypsin or chymotrypsin . These enzymes play a crucial role in protein digestion and regulation of various physiological processes.
Mode of Action
The interaction of Suc-Phe-Gly-Leu-bNA with its targets involves the cleavage of the peptide bond. This compound has a chromogenic p-nitroaniline (bNA) group attached to the C-terminus . When acted upon by specific proteases, the peptide bond is cleaved, resulting in the release of bNA . This cleavage and subsequent release of bNA is the primary mode of action of Suc-Phe-Gly-Leu-bNA.
Biochemical Pathways
The cleavage of the peptide bond in Suc-Phe-Gly-Leu-bNA by proteases is a key step in the proteolysis pathway. This process is essential for protein digestion and turnover. The released bNA can be quantified spectrophotometrically at 405 nm, allowing for the measurement of enzymatic activity . This indicates the compound’s influence on the proteolysis pathway and its downstream effects.
Result of Action
The primary molecular effect of Suc-Phe-Gly-Leu-bNA’s action is the cleavage of its peptide bond and the release of bNA . This allows for the measurement of the activity of specific proteases, providing valuable information about the state of protein digestion and regulation in the system under study. The cellular effects would depend on the specific context and the roles of the targeted proteases in that context.
Action Environment
The action, efficacy, and stability of Suc-Phe-Gly-Leu-bNA can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the activity of the proteases that interact with Suc-Phe-Gly-Leu-bNA. Additionally, the compound should be kept dry and protected from light to maintain its stability and prevent degradation
生化分析
Cellular Effects
Suc-Phe-Gly-Leu-bNA influences cellular processes by serving as a tool to investigate protease activity within cells. Proteases play essential roles in cell signaling pathways, gene expression, and cellular metabolism. By using Suc-Phe-Gly-Leu-bNA in cellular assays, researchers can monitor the activity of proteases and their impact on cellular functions. For example, the cleavage of Suc-Phe-Gly-Leu-bNA by proteases can affect the regulation of apoptosis, cell proliferation, and differentiation .
Molecular Mechanism
The molecular mechanism of Suc-Phe-Gly-Leu-bNA involves its interaction with the active sites of proteases. The compound binds to the enzyme’s active site, where the peptide bond between leucine and β-naphthylamide is hydrolyzed. This hydrolysis reaction releases β-naphthylamine, which can be detected and measured. The binding interactions between Suc-Phe-Gly-Leu-bNA and proteases are highly specific, allowing for precise measurement of enzyme activity. Additionally, the cleavage of Suc-Phe-Gly-Leu-bNA can lead to changes in gene expression and enzyme regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Suc-Phe-Gly-Leu-bNA can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation. Researchers have observed that the activity of Suc-Phe-Gly-Leu-bNA in enzymatic assays remains consistent over short periods, but long-term studies may require careful storage and handling to maintain its integrity. Additionally, the long-term effects of Suc-Phe-Gly-Leu-bNA on cellular function can be studied using in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Suc-Phe-Gly-Leu-bNA vary with different dosages in animal models. At low doses, the compound effectively serves as a substrate for protease activity assays without causing significant adverse effects. At high doses, Suc-Phe-Gly-Leu-bNA may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. Researchers have identified threshold effects where the compound’s activity is optimal, and any deviation from this range can lead to reduced efficacy or increased toxicity .
Metabolic Pathways
Suc-Phe-Gly-Leu-bNA is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as chymotrypsin and trypsin, which are involved in protein digestion and metabolism. The hydrolysis of Suc-Phe-Gly-Leu-bNA by these enzymes releases β-naphthylamine, which can be further metabolized or excreted. The compound’s involvement in these pathways allows researchers to study the dynamics of protease activity and its impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Suc-Phe-Gly-Leu-bNA is transported and distributed through various mechanisms. The compound can be taken up by cells via endocytosis or passive diffusion. Once inside the cell, Suc-Phe-Gly-Leu-bNA can interact with intracellular proteases, leading to its cleavage and the release of β-naphthylamine. The distribution of Suc-Phe-Gly-Leu-bNA within tissues depends on factors such as tissue permeability and the presence of transporters or binding proteins .
Subcellular Localization
Suc-Phe-Gly-Leu-bNA exhibits specific subcellular localization, which can influence its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm and lysosomes. The targeting signals or post-translational modifications of Suc-Phe-Gly-Leu-bNA may direct it to specific organelles, where it interacts with proteases. The subcellular localization of Suc-Phe-Gly-Leu-bNA is essential for understanding its role in cellular processes and enzyme regulation .
属性
IUPAC Name |
4-[[(2S)-1-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O6/c1-20(2)16-25(31(41)33-24-13-12-22-10-6-7-11-23(22)18-24)35-28(37)19-32-30(40)26(17-21-8-4-3-5-9-21)34-27(36)14-15-29(38)39/h3-13,18,20,25-26H,14-17,19H2,1-2H3,(H,32,40)(H,33,41)(H,34,36)(H,35,37)(H,38,39)/t25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMBYLVSDVLBAC-UIOOFZCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202000-07-5 | |
| Record name | 202000-07-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)
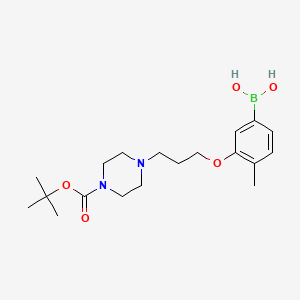
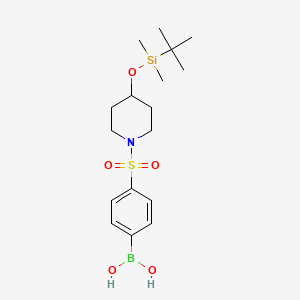
![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)


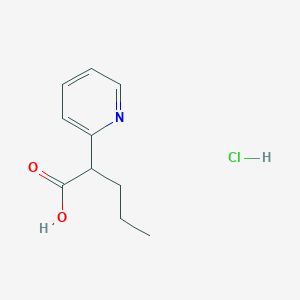
![4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1447122.png)
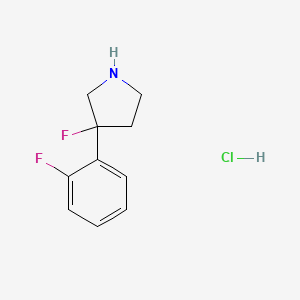
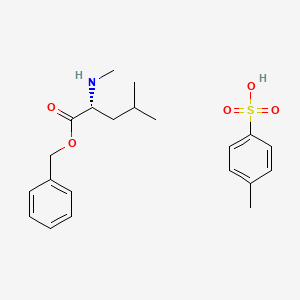
![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)
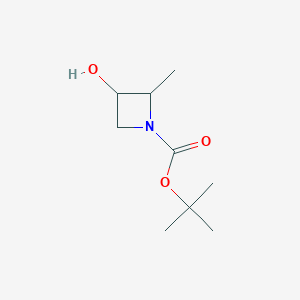
![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)

